molecular formula C9H4F6O B1302421 2,5-Bis(trifluoromethyl)benzaldehyde CAS No. 395-64-2

2,5-Bis(trifluoromethyl)benzaldehyde

Cat. No. B1302421
CAS RN: 395-64-2
M. Wt: 242.12 g/mol
InChI Key: PICGJIQKPLBIES-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzaldehyde is an organic compound with the linear formula (CF3)2C6H3CHO . It has a molecular weight of 242.12 .


Molecular Structure Analysis

The molecular structure of 2,5-Bis(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with two trifluoromethyl groups and one aldehyde group . The SMILES string representation is FC(F)(F)c1ccc(c(C=O)c1)C(F)(F)F .


Physical And Chemical Properties Analysis

2,5-Bis(trifluoromethyl)benzaldehyde has a density of 1.468 g/mL at 25 °C and a boiling point of 137 °C . Its refractive index is 1.421 .

Scientific Research Applications

Synthesis of Fluorinated Aromatic Compounds

2,5-Bis(trifluoromethyl)benzaldehyde: is a valuable precursor in the synthesis of fluorinated aromatic compounds. These compounds are of significant interest due to their unique electronic properties, which make them suitable for use in pharmaceuticals and agrochemicals . The presence of the trifluoromethyl group can greatly influence the biological activity of these molecules.

Development of Organic Light-Emitting Diodes (OLEDs)

The electronic properties of 2,5-Bis(trifluoromethyl)benzaldehyde also make it a candidate for the development of OLED materials. Its ability to transport electrons and holes can be harnessed to create more efficient and longer-lasting OLEDs .

Pharmaceutical Research

In pharmaceutical research, 2,5-Bis(trifluoromethyl)benzaldehyde can be used to synthesize intermediates that are crucial for the development of new drugs. The trifluoromethyl group is a common moiety in several FDA-approved drugs and is known to enhance pharmacological properties .

Agrochemical Formulations

This compound can be utilized in the synthesis of agrochemicals, where the introduction of fluorine atoms can lead to compounds with improved herbicidal or pesticidal activity. The trifluoromethyl group can increase the stability and potency of these formulations .

Material Science

2,5-Bis(trifluoromethyl)benzaldehyde: is used in material science, particularly in the synthesis of polymers and copolymers. The incorporation of fluorinated moieties can impart desirable properties such as resistance to solvents and chemicals .

Catalysis

The compound can act as a ligand in catalytic systems, particularly in reactions that require the stabilization of high-energy intermediates. Its strong electron-withdrawing groups can modulate the reactivity of the catalytic center .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-bis(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICGJIQKPLBIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372257
Record name 2,5-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)benzaldehyde

CAS RN

395-64-2
Record name 2,5-Bis(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-BIS(TRIFLUOROMETHYL)BENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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